molecular formula C11H8Cl2N4O3 B11486404 N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide

N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide

Cat. No.: B11486404
M. Wt: 315.11 g/mol
InChI Key: AUDJAXQBVJCUNB-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a nitro group, and an imidazole ring. Its chemical properties make it a valuable subject of study for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the imidazole ring using a mixture of concentrated sulfuric acid and nitric acid.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a nucleophilic substitution reaction using 3,4-dichlorophenylamine.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with methyl isocyanate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dichlorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea: Known for its herbicidal properties.

    4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Studied for their potential as triple reuptake inhibitors in the treatment of depression.

Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of a dichlorophenyl group, nitro group, and imidazole ring makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C11H8Cl2N4O3

Molecular Weight

315.11 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-methyl-5-nitroimidazole-4-carboxamide

InChI

InChI=1S/C11H8Cl2N4O3/c1-16-5-14-10(17(19)20)9(16)11(18)15-6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,15,18)

InChI Key

AUDJAXQBVJCUNB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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